1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H10F2O2 It is a derivative of acetophenone, characterized by the presence of two fluorine atoms and a hydroxyl group on the phenyl ring, along with a methyl group on the propanone chain
Preparation Methods
The synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoro-2-hydroxybenzaldehyde and 2-methylpropan-1-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Procedure: The aldehyde and ketone undergo a condensation reaction, followed by cyclization to form the desired product. .
Chemical Reactions Analysis
1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of fluorinated organic compounds
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as cell signaling and metabolism.
Comparison with Similar Compounds
1-(3,5-Difluoro-2-hydroxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: This compound has a similar structure but lacks the methyl group on the propanone chain, resulting in different chemical properties and reactivity.
3,5-Difluoro-2-hydroxybenzaldehyde: This compound is a precursor in the synthesis of this compound and has different functional groups, leading to distinct applications and reactivity.
3,5-Difluoro-2-hydroxybenzonitrile:
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-(3,5-difluoro-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,14H,1-2H3 |
InChI Key |
XZIBIHUKCYPJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC(=C1)F)F)O |
Origin of Product |
United States |
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